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Compound Name: N-acetyl CCK-(26-30) amide
Cat. No.: B3026336
Get Quote

Cholecystokinin (CCK) is a pivotal brain-gut peptide that functions as both a hormone
regulating digestion and a neurotransmitter in the central nervous system.[1][2] Its biological
effects, which include stimulating pancreatic secretion, gallbladder contraction, and inducing
satiety, are mediated by two G-protein coupled receptors: CCK1R and CCK2R.[3][4] The
smallest endogenous fragment that retains full biological activity is the C-terminal sulfated
octapeptide, CCK-8 (Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2).[5][6]

The study of smaller fragments of CCK-8 is crucial for understanding the precise molecular
determinants required for receptor binding and activation. N-acetyl cholecystokinin (26-30)
amide represents the N-terminally acetylated, C-terminally amidated pentapeptide
corresponding to residues 26-30 of the full CCK sequence. While possessing the critical
sulfated tyrosine residue, this fragment is notable for its lack of significant biological activity,
making it an invaluable tool for delineating the minimal structural requirements for CCK
receptor agonism and for serving as a negative control in pharmacological assays.[7][8]

PART 1: Molecular Structure and Physicochemical
Properties
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The defining characteristics of N-acetyl CCK (26-30) amide are rooted in its specific amino acid
sequence and terminal modifications.

Sequence and Modifications:
The primary structure is Ac-Asp-Tyr(SO3H)-Met-Gly-Trp-NH2.[9]

e N-terminal Acetylation (Ac): The addition of an acetyl group (CHsCO-) to the N-terminal
aspartic acid removes the positive charge of the free amine. This modification increases the
peptide's stability against aminopeptidases and can influence its conformational properties.

o Aspartic Acid (Asp): Provides a negatively charged side chain, contributing to the overall
hydrophilic character of the peptide.

o Sulfated Tyrosine (Tyr(SO3H)): The sulfate ester on the hydroxyl group of the tyrosine side
chain is a hallmark of active CCK peptides. This modification is absolutely critical for high-
affinity binding to the CCK1 receptor.[10][11]

» Methionine (Met), Glycine (Gly), Tryptophan (Trp): These residues form the core backbone.
The bulky, aromatic side chain of Tryptophan and the flexible Glycine are key components of
the binding pharmacophore in longer, active CCK fragments.

o C-terminal Amidation (-NH2): The replacement of the C-terminal carboxyl group with an
amide removes the negative charge and mimics the structure of a peptide bond, significantly
increasing the peptide's half-life by conferring resistance to carboxypeptidases.

Physicochemical Data Summary:
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Property Value Source(s)

N-acetyl-L-a-aspartyl-O-sulfo-
Full Name L-tyrosyl-L-methionylglycyl-L- [8]
tryptophanamide

Ac-Asp-Tyr(SOsH)-Met-Gly-

Sequence 9
a Trp-NH2 el

Molecular Formula C33H41N7012S2 [819]

Molecular Weight 791.9 g/mol [819]

Solubility Soluble in water (e.g., 1 mg/ml)  [8]
White to off-white lyophilized

Appearance [12]
powder

Storage -20°C [819]

Structural Diagram:

Caption: 2D schematic of N-acetyl CCK (26-30) amide structure.

PART 2: Synthesis and Purification Protocol

The synthesis of this modified pentapeptide is a multi-step process that requires careful control,
particularly for the sulfation of the tyrosine residue. The most common and efficient method is
Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Rationale for Method Selection:

o Solid-Phase Peptide Synthesis (SPPS): This approach simplifies the purification process by
anchoring the growing peptide chain to an insoluble resin, allowing excess reagents and by-
products to be washed away after each step.

e Fmoc Protecting Group Strategy: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used to
protect the alpha-amino group of incoming amino acids. It is cleaved under mild basic
conditions (e.g., piperidine), which are orthogonal to the strong acid conditions required for
final cleavage from the resin and side-chain deprotection. This is advantageous for peptides
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containing sensitive residues like sulfated tyrosine, which can be degraded by the harsher,
repeated acid treatments of an alternative Boc-based strategy.[13]

Experimental Workflow Diagram:
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Caption: Standard workflow for Fmoc-based solid-phase synthesis.
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Step-by-Step Methodology:

e Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon
final cleavage. Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF).

e Fmoc-Amino Acid Coupling Cycle (Repeated for Trp, Gly, Met, Tyr, Asp):

o Deprotection: Remove the Fmoc group from the resin or the previously coupled amino
acid using a 20% solution of piperidine in DMF.

o Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.

o Coupling: Activate the next Fmoc-protected amino acid (e.g., Fmoc-Trp(Boc)-OH) using a
coupling agent like HBTU in the presence of a non-nucleophilic base such as DIPEA.
Allow the reaction to proceed until a ninhydrin test confirms completion (absence of free
amines).

o Washing: Wash the resin with DMF to remove excess reagents.

o N-terminal Acetylation: After the final Fmoc deprotection of the N-terminal Asp residue, treat
the resin-bound peptide with a solution of acetic anhydride and a base (e.g., DIPEA) in DMF
to cap the N-terminus.

o Cleavage and Side-Chain Deprotection: Treat the dried resin with a cleavage cocktail,
typically containing Trifluoroacetic acid (TFA) as the strong acid.

o Causality: A common cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5). TIS is a
crucial scavenger that captures the reactive carbocations generated from deprotecting
groups (like Boc from Trp), preventing the side-chain modification of sensitive residues.
Water helps in the cleavage process.

» Peptide Precipitation: Precipitate the cleaved peptide from the TFA solution by adding cold
diethyl ether. Centrifuge to pellet the crude peptide and decant the ether.

o Purification:
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o Dissolve the crude peptide in a minimal amount of a strong solvent (e.g.,
acetonitrile/water).

o Purify using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-
HPLC) on a C18 column.

o Elute the peptide using a gradient of acetonitrile in water, both containing 0.1% TFA.
Collect fractions corresponding to the major peak.

o Sulfation (Post-Cleavage):

o This is a critical and expert-level step. The purified, non-sulfated peptide is dissolved in a
dry, aprotic solvent.

o ltis then treated with a sulfating agent, such as a sulfur trioxide-pyridine complex, under
anhydrous conditions. The reaction must be carefully monitored and quenched.

o The now-sulfated peptide must be re-purified by RP-HPLC to remove by-products and
unreacted starting material.

o Final Processing: Combine the pure, sulfated fractions, confirm identity and purity, and
lyophilize to obtain a stable, fluffy white powder.

PART 3: Analytical Characterization

To ensure the identity, purity, and quantity of the synthesized peptide, a panel of analytical
techniques is required. This establishes the trustworthiness of the material for subsequent
biological assays.[14]

Summary of Analytical Techniques:
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Expected Result for N-

Technique Purpose .
acetyl CCK (26-30) Amide

Assess purity by separating ) ) )
) ] A single, sharp major peak with
Analytical RP-HPLC the target peptide from )
) N purity 295%.
Impurities.

A measured mass that
Confirm the molecular identity matches the theoretical mass
Mass Spectrometry (MS) by measuring the mass-to- (791.9 Da). High-resolution MS
charge ratio. can confirm the elemental

composition.[15]

] ) ] Correct stoichiometric ratios of
Confirm the amino acid
] ] ) N Asp, Tyr, Met, Gly, Trp after
Amino Acid Analysis (AAA) composition and accurately ) ) )
) ] acid hydrolysis. Provides net
quantify the peptide content. )
peptide content.[16]

A complex spectrum with

) ] characteristic peaks for
Provide detailed structural )
] ] aromatic (Tyr, Trp) and
1H NMR Spectroscopy confirmation and assess , _ o
] ) aliphatic protons, confirming
conformational purity.
the sequence and

modifications.

PART 4: Biological Activity and Mechanism of
Action

While N-acetyl CCK (26-30) amide contains the sulfated tyrosine residue, a key feature for
CCK receptor interaction, extensive research has shown it to be biologically inactive or, at best,
a very weak ligand.

Receptor Binding and Activity:

Studies on the structure-activity relationships of CCK-8 fragments have been pivotal in defining
the minimal sequence required for biological effect. Research demonstrated that N-acetyl CCK
(26-30) amide, along with other short N-terminal fragments like N-acetyl CCK-(26-29) and N-
acetyl CCK-(26-31), was inactive in competitive binding assays using radiolabeled CCK-33 on
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guinea pig brain membranes.[7][17] One report noted that even at a high concentration of 0.1
mM, the sulfated pentapeptide inhibited the binding of [*2°[]CCK-33 by only 10%.[8]

This lack of activity is a critical finding. It implies that while the Asp-Tyr(SO3H)-Met-Gly-Trp
sequence is necessary, it is not sufficient for high-affinity binding and receptor activation. The
C-terminal residues of CCK-8 (Met-Asp-Phe-NH2) are essential for anchoring the peptide in the
receptor binding pocket and inducing the conformational change required for signal
transduction.

Context: CCK Receptor Signaling Pathway:

To understand why this fragment is inactive, it is essential to know the signaling cascade that a
full agonist like CCK-8 initiates. Both CCK1R and CCK2R are canonical G-protein coupled
receptors (GPCRs) that primarily couple to the Gaq subunit.[18][19]

Signaling Cascade Diagram:
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Caption: CCK receptor signaling via the canonical Gq/PLC pathway.
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Mechanism Explained:

Binding: A potent agonist like CCK-8 binds to the extracellular domain of a CCK receptor.

o G-Protein Activation: This induces a conformational change in the receptor, activating the
associated heterotrimeric G-protein, Gg.

o PLC Activation: The activated Gaq subunit stimulates Phospholipase C (PLC).

o Second Messenger Production: PLC cleaves the membrane lipid PIPz into two second
messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[20]

o Downstream Effects:

o IPs diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum,
causing the release of stored Caz*.[18]

o DAG, along with the increased intracellular Ca?*, activates Protein Kinase C (PKC).[18]

o PKC and other signaling molecules then phosphorylate a host of downstream targets,
including the mitogen-activated protein kinase (MAPK) cascades (ERK, JNK, p38), leading
to diverse cellular responses like pancreatic enzyme secretion, smooth muscle
contraction, and changes in gene expression.[3][18]

N-acetyl CCK (26-30) amide fails to initiate this cascade because it cannot bind with sufficient
affinity or induce the necessary conformational change in the receptor.

PART 5: Applications in Research and Drug
Development

The primary value of N-acetyl CCK (26-30) amide lies not in its direct biological effect, but in its
utility as a specialized research tool.

o Structure-Activity Relationship (SAR) Studies: This fragment is a critical component in SAR
studies. By comparing its inactivity to the high potency of CCK-8 and the intermediate activity
of other fragments, researchers can map the specific contributions of each amino acid to
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receptor affinity and efficacy. It helps to answer the question: "What is the minimum structure
required for activity?"

o Negative Control: In high-throughput screening or cellular assays, this peptide serves as an
ideal negative control. It contains the key sulfated tyrosine motif but is known to be inactive,
allowing scientists to confirm that any observed effects from other compounds are specific to
CCK receptor activation and not due to non-specific peptide effects.

» Pharmacophore Modeling: The structure of this inactive fragment, when compared to active
ligands, provides crucial constraints for computational chemists developing pharmacophore
models of the CCK receptor binding site. It defines a molecular volume and set of chemical
features that are insufficient for productive binding.

» Starting Point for Antagonist Design: While inactive on its own, the peptide backbone can
serve as a scaffold for synthetic modifications aimed at developing receptor antagonists. By
altering side chains or the backbone geometry, chemists can seek to create a molecule that
binds to the receptor but fails to activate it, thereby blocking the action of endogenous CCK.
[21]

Conclusion

N-acetyl cholecystokinin (26-30) amide is more than just a simple peptide fragment; it is a
precision tool for pharmacology and medicinal chemistry. Its structure, defined by the Ac-Asp-
Tyr(SO3H)-Met-Gly-Trp-NH2 sequence, contains key elements of the CCK pharmacophore but
lacks the C-terminal residues essential for receptor activation. This inherent inactivity is its most
valuable asset, enabling its use as a negative control and a foundational piece in the complex
puzzle of CCK structure-activity relationships. The synthesis and rigorous characterization of
this and similar fragments are indispensable for advancing our understanding of CCK biology
and for the rational design of novel therapeutics targeting CCK receptors for a range of
disorders, from gastrointestinal issues to neurological conditions.[22][23]
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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